Cas no 1261888-73-6 (5-(4-Ethoxycarbonylphenyl)-3-fluorophenol)

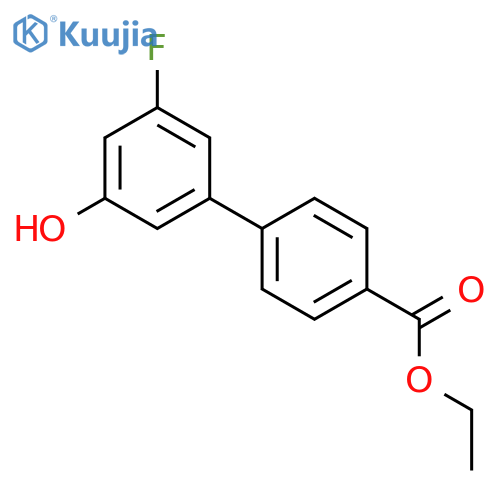

1261888-73-6 structure

商品名:5-(4-Ethoxycarbonylphenyl)-3-fluorophenol

CAS番号:1261888-73-6

MF:C15H13FO3

メガワット:260.260328054428

MDL:MFCD18313968

CID:2761431

PubChem ID:53219645

5-(4-Ethoxycarbonylphenyl)-3-fluorophenol 化学的及び物理的性質

名前と識別子

-

- DTXSID40684469

- 1261888-73-6

- 5-(4-ETHOXYCARBONYLPHENYL)-3-FLUOROPHENOL

- 5-(4-Ethoxycarbonylphenyl)-3-fluorophenol, 95%

- MFCD18313968

- Ethyl 3'-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate

- 5-(4-Ethoxycarbonylphenyl)-3-fluorophenol

-

- MDL: MFCD18313968

- インチ: InChI=1S/C15H13FO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-13(16)9-14(17)8-12/h3-9,17H,2H2,1H3

- InChIKey: QNCUVVWOQYKIFX-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 260.08487243Da

- どういたいしつりょう: 260.08487243Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

5-(4-Ethoxycarbonylphenyl)-3-fluorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB320005-5 g |

5-(4-Ethoxycarbonylphenyl)-3-fluorophenol, 95%; . |

1261888-73-6 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB320005-5g |

5-(4-Ethoxycarbonylphenyl)-3-fluorophenol, 95%; . |

1261888-73-6 | 95% | 5g |

€1159.00 | 2025-02-21 |

5-(4-Ethoxycarbonylphenyl)-3-fluorophenol 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

1261888-73-6 (5-(4-Ethoxycarbonylphenyl)-3-fluorophenol) 関連製品

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261888-73-6)

清らかである:99%

はかる:5g

価格 ($):687.0